3-Methoxy-6-nitro-2H-1-benzopyran-2-one

Description

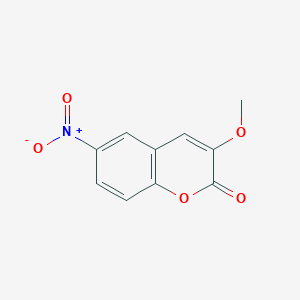

3-Methoxy-6-nitro-2H-1-benzopyran-2-one is a benzopyranone derivative featuring a methoxy (-OCH₃) group at position 3 and a nitro (-NO₂) group at position 6 on the aromatic ring. The benzopyranone core structure imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The electron-withdrawing nitro group and electron-donating methoxy group create a polarized electronic environment, which may influence reactivity, stability, and biological activity.

Properties

CAS No. |

112212-17-6 |

|---|---|

Molecular Formula |

C10H7NO5 |

Molecular Weight |

221.17 g/mol |

IUPAC Name |

3-methoxy-6-nitrochromen-2-one |

InChI |

InChI=1S/C10H7NO5/c1-15-9-5-6-4-7(11(13)14)2-3-8(6)16-10(9)12/h2-5H,1H3 |

InChI Key |

JVXUFVYSKYNOHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-nitro-2H-1-benzopyran-2-one typically involves the nitration of 3-methoxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 3-methoxy-6-amino-2H-1-benzopyran-2-one.

Substitution: Formation of various substituted benzopyrans depending on the nucleophile used

Scientific Research Applications

3-Methoxy-6-nitro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Chemistry: Used as a photochromic dye in the study of photoisomerization and thermal reactions.

Biology: Investigated for its potential use in biological imaging and as a molecular probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of optical data storage devices and as a component in photoresponsive materials .

Mechanism of Action

The mechanism of action of 3-Methoxy-6-nitro-2H-1-benzopyran-2-one involves its photochromic properties. Upon exposure to ultraviolet (UV) light, the compound undergoes a reversible transformation from its spiropyran form to its merocyanine form. This transformation involves the breaking of the C-O bond in the pyran ring and the formation of a conjugated system, resulting in a color change. The reverse transformation can be induced by visible light or thermal treatment .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights key structural differences between 3-Methoxy-6-nitro-2H-1-benzopyran-2-one and related compounds from the evidence:

Key Observations :

- Substituent Effects: The target compound’s nitro group at position 6 contrasts with methyl or benzylmercapto groups in analogs (e.g., 14f, 14g).

- Positional Isomerism : The NIST compound shares a methoxy group at position 6 but differs in substituents at position 3 (dimethylpropenyl vs. methoxy in the target).

Physicochemical Properties and Spectral Data

The table below compares available data for analogs, though direct data for the target compound are absent:

Spectral Insights :

- The target compound’s nitro group would cause significant deshielding of adjacent protons in ¹H NMR, distinct from the shielding effects of ethoxy or benzylmercapto groups in 14f/14g.

- In IR spectroscopy, the nitro group would exhibit strong absorption bands near 1520 and 1350 cm⁻¹, differentiating it from analogs with ester or thioether functionalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.